molecular formula C26H24BrN3O4 B014198 6-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-39-3

6-[Bromoacetamido]tetramethylrhodamine

Cat. No.: B014198
CAS No.: 166442-39-3
M. Wt: 522.4 g/mol
InChI Key: GTTKKUNIKVMXMX-UHFFFAOYSA-N
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Description

6-[Bromoacetamido]tetramethylrhodamine is a chemical compound with the molecular formula C26H24BrN3O4 and a molecular weight of 522.39. It is commonly used in proteomics research and is known for its fluorescent properties, making it valuable in various scientific applications.

Safety and Hazards

While specific safety and hazard information for 6-[Bromoacetamido]tetramethylrhodamine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

The synthesis of 6-[Bromoacetamido]tetramethylrhodamine typically involves the reaction of tetramethylrhodamine with bromoacetic acid. The reaction conditions often include the use of a suitable solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction. The product is then purified using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

6-[Bromoacetamido]tetramethylrhodamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar solvents like DMSO or acetonitrile.

Scientific Research Applications

6-[Bromoacetamido]tetramethylrhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical assays and reactions.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules and cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Mechanism of Action

The mechanism of action of 6-[Bromoacetamido]tetramethylrhodamine involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence microscopy or other imaging techniques. This property allows it to be used as a marker or probe in various scientific applications .

Comparison with Similar Compounds

6-[Bromoacetamido]tetramethylrhodamine is unique due to its specific fluorescent properties and the presence of the bromoacetamido group, which allows for further chemical modifications. Similar compounds include:

    Tetramethylrhodamine: Lacks the bromoacetamido group but shares similar fluorescent properties.

    Rhodamine B: Another fluorescent dye with different chemical properties and applications.

    Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths compared to tetramethylrhodamine.

These comparisons highlight the unique features of this compound, making it a valuable tool in various scientific fields.

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTKKUNIKVMXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CBr)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400482
Record name 6-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-39-3
Record name 6-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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